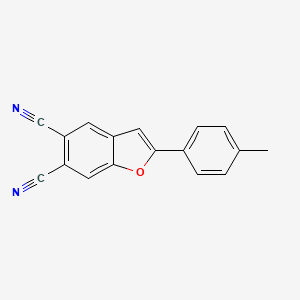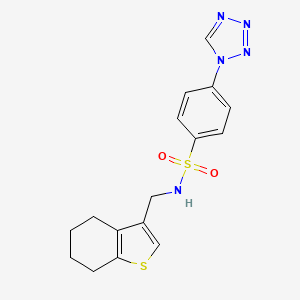![molecular formula C21H23N5O5S B11048374 2-[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11048374.png)
2-[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazolo[3,4-B]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 2-[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-B]pyridine core, followed by the introduction of the thiazole ring and the acetamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases and disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-B]pyridines: These compounds share the same core structure and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring also show diverse biological activities and potential therapeutic applications.
Acetamide derivatives: These compounds are known for their various chemical and biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H23N5O5S |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
2-[11-oxo-4-propan-2-yl-8-(3,4,5-trimethoxyphenyl)-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetamide |
InChI |
InChI=1S/C21H23N5O5S/c1-10(2)26-19-12(8-23-26)16(11-6-13(29-3)17(31-5)14(7-11)30-4)18-20(24-19)25(9-15(22)27)21(28)32-18/h6-8,10H,9H2,1-5H3,(H2,22,27) |
Clé InChI |
ILRZIXRBRWSOMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC(=C(C(=C4)OC)OC)OC)SC(=O)N3CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Isopropyl-4-nitronaphtho[2,1-D][1,3]oxazol-5-OL](/img/structure/B11048292.png)

![ethyl 4-(3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11048299.png)
![6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11048304.png)
![5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B11048307.png)

![1-[(4-Chloroanilino)methyl]-4-(4-fluorophenyl)-N~3~-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048322.png)
![6-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11048332.png)
![1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11048335.png)
![1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-](/img/structure/B11048343.png)
![4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11048351.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11048364.png)
![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11048367.png)